molecular formula C12H9N5O3 B2409952 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1239845-07-8

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B2409952
CAS No.: 1239845-07-8
M. Wt: 271.236
InChI Key: VVGWPZDZFWZVQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a heterocyclic compound that contains multiple functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring

Mechanism of Action

Target of Action

It’s known that compounds containing the1,2,4-oxadiazole ring and the imidazole moiety have a broad range of biological activities . For instance, some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of Action

The presence of the1,2,4-oxadiazole and imidazole moieties in the compound suggests that it might interact with its targets through hydrogen bonding . The 1,2,4-oxadiazole ring is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen .

Biochemical Pathways

Compounds containing the1,2,4-oxadiazole ring have been found to exhibit various therapeutic effects, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the1,2,4-oxadiazole ring and the imidazole moiety, which are known to be highly soluble in water and other polar solvents , suggests that this compound might have good bioavailability.

Result of Action

Compounds containing the1,2,4-oxadiazole ring have been found to exhibit various therapeutic effects, including anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of compounds containing the1,2,4-oxadiazole ring has been found to be efficient in a NaOH–DMSO medium at ambient temperature , suggesting that the compound might be stable under a wide range of environmental conditions.

Biochemical Analysis

Biochemical Properties

Oxadiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which can influence the function of these biomolecules .

Cellular Effects

Oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, and antidiabetic activities . These activities suggest that oxadiazole derivatives can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is not well-defined due to the lack of specific studies. It is known that oxadiazole derivatives can interact with various biomolecules, leading to changes in gene expression and enzyme activity . These interactions can result in the inhibition or activation of enzymes, which can influence various biological processes .

Temporal Effects in Laboratory Settings

Oxadiazole derivatives have been reported to exhibit dose- and time-dependent effects in various biological assays . These effects can include changes in cellular function over time, as well as the stability and degradation of the compound .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been specifically studied. Oxadiazole derivatives have been reported to exhibit dose-dependent effects in various animal models . These effects can include therapeutic benefits at certain dosages, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Oxadiazole derivatives are known to interact with various enzymes and cofactors, suggesting that they may be involved in various metabolic pathways . These interactions can influence metabolic flux and metabolite levels .

Transport and Distribution

Oxadiazole derivatives are known to interact with various transporters and binding proteins, which can influence their localization and accumulation within cells .

Subcellular Localization

The interactions of oxadiazole derivatives with various cellular components suggest that they may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves the formation of the oxadiazole ring followed by the construction of the pyridine and imidazole rings. One common method involves the reaction of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The pyridine and imidazole rings can be introduced through subsequent cyclization reactions using appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-2-3-13-10(4-8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGWPZDZFWZVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.